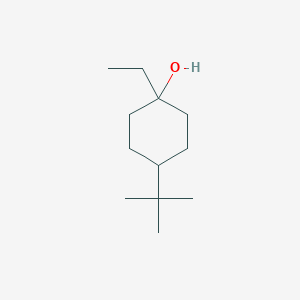

4-Tert-butyl-1-ethylcyclohexan-1-OL

Description

Contextualization of Substituted Cyclohexanol (B46403) Systems in Modern Organic Synthesis and Stereochemistry Research

Substituted cyclohexanol systems are pivotal in modern organic synthesis and stereochemistry research. The cyclohexane (B81311) ring is a common motif in numerous natural and synthetic compounds. msu.edu Its chair conformation is the most stable, but the spatial arrangement of substituents significantly impacts a molecule's reactivity and properties. msu.edupearson.com The study of these systems allows chemists to understand and predict the outcomes of chemical reactions, design novel synthetic routes, and explore the intricate relationship between a molecule's three-dimensional structure and its biological activity. slideshare.netyoutube.com

The principles of conformational analysis, which are central to understanding substituted cyclohexanols, have far-reaching implications, influencing fields from drug design to materials science. slideshare.netnobelprize.org For instance, the specific orientation of functional groups on a cyclohexanol ring can determine how a drug molecule interacts with its target receptor. slideshare.net Therefore, a deep understanding of the stereochemical behavior of these systems is essential for the advancement of chemical sciences.

Rationale for Comprehensive Academic Investigation of 4-Tert-butyl-1-ethylcyclohexan-1-OL

The academic investigation of this compound is driven by its utility as a model system for exploring fundamental principles of stereochemistry. The presence of a bulky tert-butyl group effectively "locks" the cyclohexane ring into a specific chair conformation, with the tert-butyl group occupying an equatorial position to minimize steric strain. msu.edulibretexts.org This conformational rigidity simplifies the analysis of the stereochemical outcomes of reactions involving the hydroxyl and ethyl groups at the C1 position.

By studying this molecule, researchers can gain precise insights into:

Stereoselectivity and Stereospecificity: How the fixed conformation of the ring influences the approach of reagents and the formation of specific stereoisomers.

Reaction Mechanisms: The effect of steric hindrance on reaction rates and pathways.

Spectroscopic Analysis: How the spatial arrangement of atoms affects spectroscopic data, such as NMR and IR spectra.

The knowledge gained from studying this compound and related systems is transferable to more complex molecules, making it a valuable tool in chemical education and research.

Historical and Theoretical Foundations of Conformational Analysis Relevant to this compound

The concept of conformational analysis, which is crucial for understanding the structure and reactivity of this compound, has a rich history. In 1890, Hermann Sachse first proposed the non-planar chair and boat conformations of cyclohexane. ic.ac.uk However, his work was largely overlooked until it was validated in 1918 by Ernst Mohr's analysis of the diamond structure. ic.ac.uk

The subject truly came to the forefront of organic chemistry in the 1950s, largely due to the work of Derek Barton. acs.orgtaylorfrancis.com His 1950 paper on the conformation of the steroid nucleus is widely regarded as the launch of modern conformational analysis. acs.orgtaylorfrancis.com Barton's work, which earned him a share of the 1969 Nobel Prize in Chemistry, demonstrated the profound impact of conformational preferences on chemical reactivity. nobelprize.orgic.ac.uk

The theoretical underpinnings of conformational analysis lie in the understanding of different types of strain that can exist in a molecule:

Torsional Strain: Arises from the eclipsing of bonds on adjacent atoms.

Steric Strain (or van der Waals Strain): Occurs when non-bonded atoms are forced into close proximity.

Angle Strain: Results from the deviation of bond angles from their ideal values.

In cyclohexane systems, the chair conformation is the most stable because it minimizes all three types of strain. msu.eduweebly.com Substituents on the ring can exist in either axial or equatorial positions. Due to steric interactions with other axial hydrogens (1,3-diaxial interactions), larger substituents preferentially occupy the equatorial position. msu.edulibretexts.org The bulky tert-butyl group in this compound so strongly favors the equatorial position that it effectively prevents the ring from flipping to the alternative chair conformation. libretexts.org This makes it an excellent substrate for studying the influence of a fixed conformation on chemical reactions.

Structure

2D Structure

3D Structure

Properties

CAS No. |

19437-27-5 |

|---|---|

Molecular Formula |

C12H24O |

Molecular Weight |

184.32 g/mol |

IUPAC Name |

4-tert-butyl-1-ethylcyclohexan-1-ol |

InChI |

InChI=1S/C12H24O/c1-5-12(13)8-6-10(7-9-12)11(2,3)4/h10,13H,5-9H2,1-4H3 |

InChI Key |

ZRYBOCPSQCTIDH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC(CC1)C(C)(C)C)O |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms Involving 4 Tert Butyl 1 Ethylcyclohexan 1 Ol

Pathways and Kinetics of Derivatization Reactions of the Hydroxyl Group in 4-Tert-butyl-1-ethylcyclohexan-1-OL

The hydroxyl group of this compound, being a tertiary alcohol, exhibits characteristic reactivity in derivatization reactions such as esterification and etherification. These transformations are pivotal for introducing new functional groups and for the synthesis of more complex molecules.

Esterification: The conversion of this compound to its corresponding ester, for instance, by reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base like pyridine, is subject to significant steric hindrance. The bulky tert-butyl group locks the cyclohexane (B81311) ring in a chair conformation where the tert-butyl group occupies an equatorial position to minimize steric strain. The ethyl and hydroxyl groups are attached to the C1 carbon, and their spatial arrangement relative to the approaching acylating agent influences the reaction rate. Due to the steric congestion around the tertiary hydroxyl group, the kinetics of esterification are generally slower compared to those of primary or secondary alcohols. The reaction mechanism typically involves nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acylating agent.

Etherification: The formation of an ether from this compound, for example, through the Williamson ether synthesis, is also challenging. This method requires the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile. However, the tertiary nature of the alkoxide makes it a strong base, and elimination reactions often compete with the desired substitution, especially when reacting with primary or secondary alkyl halides. An alternative approach, the alkoxymercuration-demercuration reaction, can be employed to synthesize ethers from this tertiary alcohol with greater success.

The kinetics of these derivatization reactions are highly dependent on the nature of the reagents, the solvent, and the temperature. The table below illustrates the expected relative reaction rates for the derivatization of different types of alcohols, highlighting the challenges associated with tertiary alcohols like this compound.

| Alcohol Type | Relative Rate of Esterification | Relative Rate of Etherification (Williamson) |

| Primary | Fast | Fast |

| Secondary | Moderate | Moderate |

| Tertiary | Slow | Very Slow/Prone to Elimination |

Stereochemical Outcomes and Mechanistic Interpretations of Elimination Reactions of this compound

The elimination of water (dehydration) from this compound is a classic example of a reaction governed by stereochemical principles. The bulky tert-butyl group effectively locks the cyclohexane ring in a specific chair conformation, which dictates the possible elimination pathways.

Acid-catalyzed dehydration of this compound typically proceeds through an E1 mechanism. The reaction is initiated by the protonation of the hydroxyl group to form a good leaving group, water. The departure of water results in the formation of a tertiary carbocation at C1. This carbocation is planar at the cationic center, and a proton can be eliminated from an adjacent carbon to form an alkene.

The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. In the case of this compound, elimination can lead to two primary products: 4-tert-butyl-1-ethylcyclohex-1-ene and (E/Z)-1-(4-tert-butylcyclohex-1-en-1-yl)ethene. The formation of 4-tert-butyl-1-ethylcyclohex-1-ene is generally favored as it is a tetrasubstituted alkene.

The stereochemistry of the starting material (cis or trans isomers of this compound, referring to the relative orientation of the ethyl and hydroxyl groups) can influence the product distribution, although the formation of a planar carbocation intermediate in the E1 pathway often leads to a mixture of products.

For an E2 mechanism to occur, a strong base is required, and there must be an anti-periplanar arrangement between a β-hydrogen and the leaving group. In the case of this compound, after converting the hydroxyl into a better leaving group (e.g., a tosylate), the conformational rigidity imposed by the tert-butyl group determines which hydrogens are available for abstraction in an anti-periplanar orientation. This can lead to highly specific stereochemical outcomes.

The expected major and minor products of the acid-catalyzed dehydration are summarized in the table below.

| Starting Material | Major Elimination Product | Minor Elimination Product |

| This compound | 4-tert-butyl-1-ethylcyclohex-1-ene | (E/Z)-1-(4-tert-butylcyclohex-1-en-1-yl)ethene |

Electrophilic and Nucleophilic Processes at the Cyclohexane Ring of this compound

While the primary reactive center of this compound is the hydroxyl group, the cyclohexane ring itself can participate in certain reactions, particularly after the formation of an unsaturated derivative.

Electrophilic Addition to the Alkene Product: The product of the elimination reaction, 4-tert-butyl-1-ethylcyclohex-1-ene, can undergo electrophilic addition reactions. For example, the addition of a hydrogen halide (HX) or a halogen (X₂) across the double bond will proceed via a carbocation intermediate. The regioselectivity of the addition of HX is governed by Markovnikov's rule, where the hydrogen adds to the carbon of the double bond that already has more hydrogen atoms, and the halide adds to the more substituted carbon. The stereochemistry of the addition can be influenced by the bulky tert-butyl group, which may direct the approach of the electrophile.

Nucleophilic Substitution at the Ring: Nucleophilic substitution reactions directly on the saturated cyclohexane ring of this compound are generally not feasible unless the hydroxyl group is first converted into a good leaving group. If the alcohol is converted to a halide (e.g., using a thionyl chloride), subsequent nucleophilic substitution reactions (S_N1 or S_N2) can occur. The mechanism will be highly dependent on the nature of the nucleophile, the solvent, and the stereochemistry at the C1 position. A tertiary halide will favor an S_N1 mechanism, proceeding through a carbocation intermediate, which can lead to a mixture of stereoisomers.

In Depth Conformational Analysis and Stereochemical Characterization of 4 Tert Butyl 1 Ethylcyclohexan 1 Ol

Chair-Chair Interconversion Dynamics and Energy Barriers in 4-Tert-butyl-1-ethylcyclohexan-1-OL

The cyclohexane (B81311) ring is not static; it undergoes a rapid process of ring inversion, often referred to as a "chair flip." During this interconversion, axial substituents become equatorial, and equatorial substituents become axial. masterorganicchemistry.comfiveable.me This process is not without an energy cost. The transition from one chair conformation to another proceeds through higher-energy intermediates, including the "half-chair" and "twist-boat" conformations. masterorganicchemistry.comupenn.edu The energy barrier for the chair flip of unsubstituted cyclohexane is approximately 10 kcal/mol. masterorganicchemistry.com

For substituted cyclohexanes like this compound, the two chair conformers are no longer energetically equivalent. The presence of the bulky tert-butyl and the smaller ethyl and hydroxyl groups influences the energy landscape of the chair-chair interconversion. The energy difference between the two chair forms will dictate the position of the conformational equilibrium. The rate of interconversion is temperature-dependent; at room temperature, the flipping is rapid, leading to an averaged picture in many spectroscopic techniques. masterorganicchemistry.commasterorganicchemistry.com However, at lower temperatures, this process can be slowed or even "frozen," allowing for the individual study of the distinct conformers. masterorganicchemistry.com

The energy barrier to inversion in this compound will be influenced by the steric strain in the transition states. The half-chair conformation, being the highest point on the energy profile, experiences significant strain. The presence of the large tert-butyl group, in particular, will play a crucial role in determining the precise energy of this barrier.

A-Values and Steric Interactions of Substituents in this compound

To quantify the steric bulk of different substituents on a cyclohexane ring, chemists use "A-values." The A-value represents the difference in Gibbs free energy (ΔG) between a conformation where the substituent is in the axial position and the conformation where it is in the equatorial position. wikipedia.org A larger A-value signifies a greater preference for the equatorial position to avoid destabilizing 1,3-diaxial interactions. masterorganicchemistry.com These interactions are steric repulsions between an axial substituent and the axial hydrogens on the same side of the ring. masterorganicchemistry.com

The substituents in this compound each have distinct A-values, reflecting their individual steric demands. The tert-butyl group has a very large A-value, effectively "locking" the cyclohexane ring in a conformation where this group is equatorial. wikipedia.orgmasterorganicchemistry.com The ethyl and hydroxyl groups have smaller A-values, indicating a lesser but still significant preference for the equatorial position.

| Substituent | A-Value (kcal/mol) |

| tert-Butyl | ~5.0 |

| Ethyl | 1.8 |

| Hydroxyl (in aprotic solvent) | 0.87 |

Note: A-values can vary slightly depending on the experimental conditions and the solvent used. masterorganicchemistry.comoregonstate.edu

In this compound, the overwhelming steric requirement of the tert-butyl group dictates that it will almost exclusively occupy an equatorial position. This significantly simplifies the conformational analysis, as the ring is essentially fixed in one chair conformation. The ethyl and hydroxyl groups are attached to the same carbon (C1), so one must be axial and the other equatorial. The relative stability of the two possible arrangements will depend on the steric interactions of the axial group.

Analysis of Configurational Isomerism (cis/trans) and Chiral Properties of this compound

Disubstituted cyclohexanes can exist as configurational stereoisomers, specifically cis and trans isomers. libretexts.org In the case of this compound, the cis and trans designations would refer to the relative positions of the ethyl and tert-butyl groups.

Cis Isomer: The ethyl and tert-butyl groups are on the same side of the ring.

Trans Isomer: The ethyl and tert-butyl groups are on opposite sides of the ring.

Due to the strong preference of the tert-butyl group for the equatorial position, the conformation of these isomers is largely predetermined. In the more stable chair conformation of the cis isomer, if the tert-butyl group is equatorial, the ethyl group at C1 will also be in an equatorial-like orientation relative to the tert-butyl group. Conversely, in the trans isomer, an equatorial tert-butyl group would necessitate an axial-like orientation for the ethyl group at C1.

Furthermore, the C1 carbon atom in this compound is a chiral center, as it is bonded to four different groups: a hydroxyl group, an ethyl group, and two different carbon pathways within the cyclohexane ring. The presence of this chiral center means that the molecule can exist as a pair of enantiomers (non-superimposable mirror images). However, the molecule as a whole may or may not be chiral, depending on the presence of a plane of symmetry. In the case of the cis and trans isomers of this compound, neither possesses a plane of symmetry, and therefore, both the cis and trans isomers are chiral and will exist as pairs of enantiomers.

Computational and Experimental Approaches for Conformational Preference Determination in this compound Systems

A combination of computational and experimental techniques is employed to elucidate the conformational preferences of substituted cyclohexanes.

Computational Methods: Molecular mechanics and quantum mechanics calculations are powerful tools for modeling the structures and energies of different conformers. sapub.orgupenn.edu Programs like Chem3D can be used to build molecular models and calculate the steric energy of various conformations, such as the chair, boat, and twist-boat forms. upenn.edu These calculations can predict the lowest energy (most stable) conformation and the energy differences between conformers. upenn.edu For a molecule like this compound, computational methods can be used to compare the energies of the two chair conformations and to model the transition state of the chair-chair interconversion.

Experimental Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary experimental technique for studying conformational equilibria. cdnsciencepub.comacs.org At room temperature, the rapid chair flip of many cyclohexanes results in averaged NMR signals. However, by cooling the sample to a low enough temperature, the interconversion can be slowed, and the distinct signals for the axial and equatorial protons of each conformer can be observed and integrated. masterorganicchemistry.com This allows for the direct determination of the equilibrium constant and the free energy difference between the conformers.

Infrared (IR) spectroscopy can also be used to study conformational isomers, as different conformers may exhibit unique vibrational frequencies. Low-temperature IR spectroscopy has been successfully used to measure the energy difference between the chair and twist-boat conformations of cyclohexane. masterorganicchemistry.com

X-ray crystallography provides definitive structural information for molecules in the solid state. If a single crystal of this compound can be grown, its X-ray structure would reveal the precise bond lengths, bond angles, and the preferred conformation in the crystalline lattice.

By integrating the insights from these computational and experimental approaches, a detailed and accurate picture of the conformational preferences and stereochemical characteristics of this compound can be achieved.

Advanced Spectroscopic and Chromatographic Methods for the Analysis of 4 Tert Butyl 1 Ethylcyclohexan 1 Ol and Its Derivatives

Application of Advanced NMR Techniques (e.g., 2D NMR, NOESY) for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 4-tert-butyl-1-ethylcyclohexan-1-ol. While 1D NMR (¹H and ¹³C) provides initial information, 2D NMR techniques are indispensable for definitive structural and stereochemical assignments.

The large tert-butyl group effectively "locks" the cyclohexane (B81311) ring into a chair conformation, with the tert-butyl group occupying an equatorial position to minimize steric strain. This leaves two possible diastereomers: a cis-isomer where the ethyl group is axial and the hydroxyl is equatorial (or vice-versa, depending on the synthesis), and a trans-isomer where both the ethyl and hydroxyl groups are in different orientations (one axial, one equatorial). However, the most stable conformation for the cis isomer would have the bulkier ethyl group equatorial and the hydroxyl axial. The true stereochemical assignment relies on advanced NMR.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) are used to establish ¹H-¹H coupling networks, identifying which protons are adjacent in the molecule. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to the carbon it is directly attached to, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds) between protons and carbons. These correlations are crucial for assigning the complex signals of the cyclohexane ring and the ethyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is paramount for determining stereochemistry. It detects through-space interactions between protons that are close to each other, regardless of whether they are bonded. For instance, in the cis-isomer with an axial hydroxyl group, NOE correlations would be expected between the axial protons on carbons 3 and 5 and the protons of the ethyl group at C1. Conversely, the trans-isomer would show a different pattern of spatial correlations. Analysis of coupling constants (J-values) for the proton at C4 can also provide stereochemical information, similar to analyses performed on related 4-tert-butylcyclohexanol (B146172) isomers.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Isomers (Note: These are predicted values based on known substituent effects and data from similar compounds like 4-tert-butylcyclohexanol. Actual values may vary.)

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC/NOESY Correlations |

|---|---|---|---|

| C1 | 72-75 | - | To ethyl protons, C2/C6 protons, C3/C5 protons |

| C2, C6 | 35-40 | 1.2-1.8 | To C1, C4, ethyl protons |

| C3, C5 | 20-25 | 1.1-1.7 | To C1, C4, tert-butyl protons |

| C4 | 45-50 | 1.0-1.4 | To C2/C6 protons, tert-butyl protons |

| C(CH₃)₃ | 32 | - | To C4 proton |

| C(CH₃)₃ | 27 | 0.8-0.9 | To C4 proton |

| -CH₂CH₃ | 30-35 | 1.5-1.7 (q) | To C1, methyl protons |

| -CH₂CH₃ | 8-10 | 0.8-1.0 (t) | To methylene (B1212753) protons |

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₂H₂₄O). Beyond formula confirmation, the fragmentation pattern in electron ionization (EI) mass spectrometry reveals key structural features. For tertiary alcohols like this compound, several characteristic fragmentation pathways are expected.

Alpha-Cleavage: This is a primary fragmentation route for alcohols. Cleavage of the C1-C2 or C1-C6 bond would result in the loss of an alkyl radical, leading to a resonance-stabilized oxonium ion. The most significant alpha-cleavage is the loss of the

Theoretical and Computational Chemistry Studies on 4 Tert Butyl 1 Ethylcyclohexan 1 Ol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Modeling

Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-tert-butyl-1-ethylcyclohexan-1-ol. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the molecule's electronic structure, which dictates its chemical properties and reactivity.

These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule. For a substituted cyclohexane (B81311) like this compound, these models can elucidate several key features:

Electron Density Distribution: Calculations reveal how the electron-donating nature of the alkyl groups (tert-butyl and ethyl) and the electronegative oxygen atom of the hydroxyl group influence the electron density across the cyclohexane ring. This distribution is crucial for predicting sites susceptible to electrophilic or nucleophilic attack.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO-LUMO energy gap provides an estimate of the molecule's stability and the energy required for electronic excitation.

Reaction Mechanisms: DFT calculations can be used to map the potential energy surface of a reaction involving this compound. This allows for the determination of transition state structures and activation energies, providing insight into reaction kinetics and mechanisms, such as dehydration or oxidation reactions. For instance, studies on the reaction of tert-butyl bromide show it follows a first-order kinetics (SN1) reaction, proceeding through a stable carbocation intermediate. ncert.nic.in

Table 1: Representative Quantum Chemical Calculation Outputs for a Substituted Cyclohexanol (B46403) (Note: This table is illustrative, based on typical outputs for analogous compounds, as specific data for this compound is not available.)

| Calculated Property | Typical Value/Information | Significance |

| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for reaction (e.g., oxidation). |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy orbital to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | ~1.8 D | Quantifies the overall polarity of the molecule, affecting solubility and intermolecular forces. |

| Mulliken Atomic Charges | C(1): +0.25, O: -0.60 | Predicts the most electrophilic (C1) and nucleophilic (O) sites in the molecule. |

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Space Exploration

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. For substituted cyclohexanes like this compound, the orientation of the substituents (axial or equatorial) is critical to the molecule's stability and properties.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to explore the conformational landscape of flexible molecules.

Molecular Mechanics (MM): This method uses a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. It is highly efficient for determining the most stable conformations (local and global energy minima). For this compound, MM calculations would confirm that the chair conformation with the very bulky tert-butyl group in the equatorial position is overwhelmingly favored to avoid severe 1,3-diaxial steric strain. vaia.comvaia.com The ethyl and hydroxyl groups are located on the same carbon (C1), and their preferred orientation will be a balance between their own steric demands.

Molecular Dynamics (MD): MD simulations model the movement of atoms over time by solving Newton's equations of motion. This provides a dynamic view of the molecule, allowing for the exploration of different conformations and the transitions between them. An MD simulation of this compound in a solvent would reveal the flexibility of the ethyl group, the potential for hydrogen bonding of the hydroxyl group, and the timescale of any transient ring-puckering, although the tert-butyl group effectively "locks" the ring in one chair conformation.

The stability difference between axial and equatorial conformers is due to steric strain from 1,3-diaxial interactions. vaia.com A substituent in the axial position experiences steric repulsion with the other two axial hydrogens on the same side of the ring. The large size of the tert-butyl group makes its axial conformation highly energetically unfavorable.

Table 2: Estimated Steric Strain in Monosubstituted Cyclohexanes (Illustrates the energetic penalty for placing a substituent in the axial position)

| Substituent | A-Value (Strain Energy, kcal/mol) | Implication for this compound |

| -OH | 0.9 (Axial OH) | The hydroxyl group has a moderate preference for the equatorial position. |

| -CH₃ | 1.7 | |

| -CH₂CH₃ (Ethyl) | 1.8 | The ethyl group has a strong preference for the equatorial position. |

| -C(CH₃)₃ (tert-Butyl) | >5.0 | The tert-butyl group has an overwhelming preference for the equatorial position, effectively locking the conformation. vaia.com |

Given these values, the most stable conformation of this compound will have the cyclohexane ring in a chair form with the tert-butyl group in an equatorial position.

Prediction of Spectroscopic Parameters and Validation with Experimental Data for this compound

Computational chemistry is a valuable tool for predicting spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental structure determination. For this compound, key spectra like Nuclear Magnetic Resonance (NMR) and Infrared (IR) can be computationally modeled.

NMR Spectroscopy: Quantum mechanical methods can calculate the magnetic shielding tensors for each nucleus (¹H and ¹³C). These values are then converted into chemical shifts (δ), which can be directly compared to experimental NMR spectra. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. For example, predicted ¹³C NMR spectra for related compounds like 4-tert-butyl-1-ethynylcyclohexanol (B12099903) are available in public databases. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using methods like DFT. The resulting computed spectrum shows characteristic peaks corresponding to specific bond vibrations (e.g., O-H stretch, C-O stretch, C-H bends). Comparing the predicted IR spectrum with an experimental one helps to confirm the presence of specific functional groups and provides confidence in the calculated molecular structure. For instance, the C-O stretching vibration in branched alcohols like 4-ethylhexan-1-ol (B2670570) appears near 1150 cm⁻¹, and similar predictions would be expected for the title compound.

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Cyclohexanol Derivative (Based on general principles and data for analogous compounds like cis-4-tert-butylcyclohexanol)

| Spectroscopic Parameter | Computationally Predicted Value | Typical Experimental Value |

| ¹³C NMR Chemical Shift (C-OH) | 70-75 ppm | 68-73 ppm |

| ¹³C NMR Chemical Shift (C-tert-Butyl Quaternary) | 32-35 ppm | 32.5 ppm |

| ¹H NMR Chemical Shift (H-C-OH) | 3.5-4.0 ppm | 3.6-4.1 ppm |

| IR Frequency (O-H Stretch) | 3400-3600 cm⁻¹ | 3350-3550 cm⁻¹ (broad) |

| IR Frequency (C-O Stretch) | 1100-1150 cm⁻¹ | 1120-1160 cm⁻¹ |

This validation process is iterative: discrepancies between predicted and experimental data can be used to refine the computational model (e.g., by choosing a different functional or basis set) or to reconsider the interpretation of the experimental data.

Computational Design and Prediction of Novel Derivatives of this compound with Modified Reactivity

One of the most powerful applications of computational chemistry is the in silico design of novel molecules with desired properties, which can significantly reduce the time and cost of experimental synthesis and testing. By starting with the scaffold of this compound, new derivatives can be designed and their properties predicted.

The design process involves making systematic chemical modifications to the parent structure and then using computational methods to evaluate the impact of these changes. For example, one could explore:

Modifying the Ethyl Group: Replacing the ethyl group with other alkyl chains (e.g., methyl, propyl, isopropyl) or functional groups (e.g., ethynyl (B1212043), vinyl) could alter the steric environment around the hydroxyl group, thereby influencing its reactivity in, for example, esterification or oxidation reactions. The properties of such analogs, like 4-tert-butyl-1-methylcyclohexan-1-ol (B13642674) nih.gov and 4-tert-butyl-1-ethynylcyclohexanol nih.gov, are known and can serve as benchmarks.

Modifying the Hydroxyl Group: Converting the alcohol to an ether, ester, or other functional group would dramatically change the molecule's polarity, hydrogen-bonding capability, and chemical reactivity.

Table 4: Hypothetical Derivatives of this compound and Predicted Property Modifications

| Derivative Name | Modification | Predicted Effect | Rationale |

| 4-tert-butyl-1-ethynylcyclohexan-1-ol | Ethyl → Ethynyl | Increased C1-carbon electrophilicity; potential for click-chemistry reactions. | The sp-hybridized ethynyl group is electron-withdrawing. nih.gov |

| 4-tert-butyl-1-vinylcyclohexan-1-ol | Ethyl → Vinyl | Susceptible to polymerization and electrophilic addition across the double bond. | Introduction of a reactive C=C double bond. |

| 1-acetyl-4-tert-butyl-1-ethylcyclohexane | OH → OAc (Ester) | Increased volatility; loss of hydrogen-bond donor capability. | Esterification removes the acidic proton and reduces polarity. |

| 4-tert-butyl-1-ethyl-1-methoxycyclohexane | OH → OCH₃ (Ether) | Increased chemical stability; reduced polarity. | The ether linkage is generally less reactive than the alcohol. |

These computational predictions allow chemists to prioritize the synthesis of only the most promising candidates, accelerating the discovery of new molecules with tailored reactivity for various chemical applications.

Chemical Transformations and Functionalization of 4 Tert Butyl 1 Ethylcyclohexan 1 Ol

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon of 4-Tert-butyl-1-ethylcyclohexan-1-OL

Being a tertiary alcohol, this compound is expected to undergo nucleophilic substitution reactions via a unimolecular (Sₙ1) mechanism. This pathway involves the formation of a stable tertiary carbocation intermediate.

The mechanism proceeds in three key steps:

Protonation of the Hydroxyl Group: In the presence of a strong acid (e.g., HBr, HCl), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). This converts the poor leaving group (⁻OH) into an excellent leaving group (H₂O). libretexts.org

Formation of a Carbocation: The water molecule departs, leading to the formation of a planar, sp²-hybridized tertiary carbocation at the C1 position. This is typically the rate-determining step of the reaction.

Nucleophilic Attack: A nucleophile (e.g., a halide ion like Br⁻ or Cl⁻) attacks the electrophilic carbocation. Since the carbocation is planar, the nucleophile can attack from either face, which would typically lead to a racemic mixture of products if the carbon were a stereocenter.

Aqueous sodium chloride is generally insufficient to convert a tertiary alcohol to the corresponding chloride; a strong acid like concentrated hydrochloric acid is required to facilitate the reaction. libretexts.org

Table 2: Predicted Sₙ1 Reactions of this compound

| Reagent(s) | Nucleophile | Expected Product |

|---|---|---|

| Conc. HBr | Br⁻ | 1-Bromo-4-tert-butyl-1-ethylcyclohexane |

| Conc. HCl | Cl⁻ | 1-Chloro-4-tert-butyl-1-ethylcyclohexane |

| HI | I⁻ | 1-Iodo-4-tert-butyl-1-ethylcyclohexane |

| H₂O / H₂SO₄ (catalyst) | H₂O | Racemic this compound (Isotope labeling would be needed to observe) |

| CH₃OH / H₂SO₄ (catalyst) | CH₃OH | 4-tert-Butyl-1-ethyl-1-methoxycyclohexane |

Rearrangement Reactions and Skeletal Transformations Involving this compound

The tertiary carbocation intermediate formed under acidic conditions not only serves as a precursor for substitution reactions but is also highly susceptible to elimination and rearrangement reactions. The acid-catalyzed dehydration of tertiary alcohols typically follows an E1 (unimolecular elimination) mechanism. nau.eduyoutube.com

Protonation and Loss of Water: Similar to the Sₙ1 pathway, the reaction begins with the protonation of the hydroxyl group and subsequent loss of water to form the 4-tert-butyl-1-ethylcyclohexyl carbocation. youtube.com

Deprotonation to Form Alkenes: A weak base (such as water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation center. This results in the formation of a double bond. For this compound, two primary elimination products are possible, governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. nau.edu

Major Product: 1-Ethyl-4-tert-butylcyclohex-1-ene (trisubstituted double bond).

Minor Product: (1-Ethylidene-4-tert-butylcyclohexane (disubstituted exocyclic double bond).

Carbocation Rearrangements

While the initial tertiary carbocation is relatively stable, rearrangements can occur if a more stable carbocation can be formed. nau.edu However, in this specific case, the carbocation is already tertiary, and simple hydride or alkyl shifts are unlikely to produce a more stable intermediate. Ring expansion or contraction is also a possibility in cyclohexyl systems but is less common when a stable tertiary carbocation is already present. Studies on the dehydration of related substituted cyclohexanols show that product distribution can be complex, but typically favors the most stable alkene isomers. acs.org

Table 3: Predicted E1 Dehydration Products

| Reaction Conditions | Major Product | Minor Product |

|---|---|---|

| Conc. H₂SO₄, heat | 1-Ethyl-4-tert-butylcyclohex-1-ene | (1-Ethylidene-4-tert-butylcyclohexane |

| Conc. H₃PO₄, heat | 1-Ethyl-4-tert-butylcyclohex-1-ene | (1-Ethylidene-4-tert-butylcyclohexane |

Strategic Applications of 4 Tert Butyl 1 Ethylcyclohexan 1 Ol in Organic Synthesis

4-Tert-butyl-1-ethylcyclohexan-1-OL as a Chiral Building Block or Scaffold in Complex Molecule Synthesis

The potential of a molecule to serve as a chiral building block hinges on the accessibility of its enantiomerically pure forms. For This compound , which possesses a chiral center at the C-1 position, its utility in asymmetric synthesis would necessitate the development of methods for enantioselective synthesis or chiral resolution. However, a comprehensive search of existing literature yields no specific methods for the asymmetric synthesis of this compound.

In contrast, the synthesis of the parent compound, 4-tert-butylcyclohexanol (B146172), is well-documented, with various methods available to produce both cis and trans isomers. orgsyn.orgontosight.aiprepchem.com For instance, the reduction of 4-tert-butylcyclohexanone (B146137) can yield different isomeric mixtures depending on the reducing agent and reaction conditions. orgsyn.org A structurally related compound, 4-tert-butyl-1-ethynylcyclohexan-1-ol, which features an ethynyl (B1212043) group instead of an ethyl group at the 1-position, is listed in chemical databases, suggesting that the synthesis of the target compound via ethylation of 4-tert-butylcyclohexanone is chemically plausible. nih.gov However, without experimental data, its role as a practical chiral building block remains purely theoretical.

Utilization of this compound as a Stereocontrol Element in Synthetic Pathways

The bulky tert-butyl group in the 4-position of the cyclohexane (B81311) ring is known to lock the conformation of the ring, a principle widely exploited in stereocontrolled reactions. This conformational rigidity could, in theory, make This compound a valuable stereocontrol element, influencing the stereochemical outcome of reactions at other sites of the molecule or in intermolecular reactions.

However, the absence of published studies employing this specific compound in synthetic pathways means there is no empirical evidence to support this hypothesis. The stereoselective reduction of the parent ketone, 4-tert-butylcyclohexanone, is a classic example of substrate-controlled stereoselection, but this does not directly translate to the applications of the 1-ethyl substituted alcohol as a directing group. youtube.comquora.com

Role of this compound in the Synthesis of Advanced Organic Intermediates

Advanced organic intermediates are complex molecules that serve as precursors to valuable final products, such as pharmaceuticals and materials. The incorporation of a This compound moiety could introduce desirable properties like lipophilicity or specific conformational constraints into a larger molecule.

While the synthesis of various organic intermediates from the parent 4-tert-butylcyclohexanol is known, there is no corresponding body of work for its 1-ethyl derivative. quora.com The potential for this compound to be a precursor to more complex and valuable molecules is an area that remains to be explored by the synthetic chemistry community.

Advanced Research Directions and Future Perspectives in the Chemistry of 4 Tert Butyl 1 Ethylcyclohexan 1 Ol

Emerging Technologies for the Synthesis and Derivatization of 4-Tert-butyl-1-ethylcyclohexan-1-OL

The synthesis of complex molecules like this compound is increasingly benefiting from emerging technologies that offer greater control and efficiency. One such area is the transition from traditional batch processing to continuous flow chemistry. nih.gov While batch operations are suitable for producing smaller quantities, flow chemistry, commonly used in large-scale petrochemical operations, presents opportunities for improved process control, enhanced safety, and scalability. nih.gov However, a challenge in transitioning to flow chemistry is the potential need for larger solvent volumes to maintain the appropriate flow regime, which can be a drawback from a green chemistry perspective if not managed through efficient recycling and reuse strategies. nih.gov

Another significant area of advancement is the use of novel catalytic systems. Catalysis is a cornerstone of green chemistry, enabling reactions with lower energy requirements, reduced waste generation, and higher selectivity. pro-metrics.org For the synthesis and derivatization of this compound, the exploration of heterogeneous catalysts, particularly those based on abundant and less hazardous metals, offers a promising avenue. pro-metrics.org Furthermore, the application of microwave irradiation as an energy source can enhance reaction rates and energy efficiency, often in solvent-free conditions, presenting a greener alternative to conventional heating methods. pro-metrics.org

The derivatization of this compound can also be advanced through innovative synthetic methodologies. For instance, ene reactions with various enophiles have been shown to proceed with stereoselectivity, offering a pathway to a range of functionalized derivatives. psu.edu The development of one-pot, multi-step syntheses is another key area of research, aiming to reduce the number of isolation and purification steps, which are often major contributors to process mass intensity and energy consumption. nih.gov

Interdisciplinary Research Opportunities Involving this compound

The unique structural features of this compound make it a valuable model system for interdisciplinary research. Its fixed conformation, due to the bulky tert-butyl group, allows for detailed studies in stereochemistry and reaction mechanisms. This has implications for fields such as materials science and medicinal chemistry, where the three-dimensional arrangement of atoms is critical to a molecule's function.

Collaboration between organic chemists and computational chemists is crucial for developing predictive models of reactivity and stereoselectivity. By combining experimental data with theoretical calculations, researchers can gain deeper insights into the transition states and reaction pathways involved in the transformations of this compound and related systems.

Furthermore, the principles of green chemistry and engineering provide a framework for interdisciplinary collaboration between chemists and chemical engineers. nih.gov Optimizing a multi-step synthesis of a derivative of this compound requires a concerted effort to select appropriate solvents, minimize waste, and design efficient separation processes. nih.gov This systems-level thinking is essential for developing truly sustainable chemical processes. nih.gov

Development of Predictive Models for Reactivity and Stereoselectivity in this compound Systems

The stereochemical outcome of reactions involving substituted cyclohexanes is a classic area of study in organic chemistry. The rigid chair conformation imposed by the large tert-butyl group in this compound provides an excellent platform for developing and testing predictive models for reactivity and stereoselectivity.

For example, the ene reaction of related 4-tert-butylcyclohexylidene derivatives with various enophiles has been shown to exhibit a high degree of stereoselectivity, with the direction of attack (axial or equatorial) being influenced by the nature of the enophile and the substrate. psu.edu By systematically studying these reactions and correlating the experimental outcomes with computational models, it is possible to develop robust predictive tools. These models can help chemists to design experiments more effectively and to predict the stereochemical outcome of new reactions with a higher degree of confidence.

The development of such predictive models relies on a deep understanding of the subtle interplay of steric and electronic effects that govern the transition states of these reactions. Advanced spectroscopic techniques, such as NMR, can provide valuable data on the conformational preferences and stereochemistry of the products, which is essential for validating the computational models.

Exploration of Sustainable and Green Chemical Processes for Future Research

The principles of green chemistry provide a roadmap for the future of chemical synthesis, and the chemistry of this compound is no exception. A key focus of future research will be the development of more sustainable and environmentally benign processes for its synthesis and derivatization.

One of the primary goals of green chemistry is to minimize waste. The concept of Process Mass Intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product, is a useful metric for evaluating the "greenness" of a chemical process. nih.gov A significant portion of the mass in many chemical processes comes from solvents, making the development of solvent-free or solvent-minimized reactions a high priority. nih.gov Where solvents are necessary, the use of greener alternatives and the implementation of efficient solvent recovery and recycling systems are crucial. nih.gov

The use of renewable feedstocks is another core principle of green chemistry. pro-metrics.org While the synthesis of this compound may currently rely on petroleum-derived starting materials, future research could explore pathways from biomass-derived platform molecules. This would contribute to a more sustainable chemical industry by reducing the reliance on fossil fuels. pro-metrics.org

Furthermore, the development of catalytic processes that are highly efficient and selective is paramount. This includes the use of biocatalysts, such as enzymes, which can operate under mild conditions and often exhibit high stereoselectivity. For instance, lipases have been used for the kinetic resolution of related cyclic alcohols. semanticscholar.org The integration of these green chemistry principles into the research and development of this compound and its derivatives will be essential for ensuring the long-term sustainability of this area of chemistry.

Conclusion: Synthesis, Reactivity, and Stereochemical Impact of 4 Tert Butyl 1 Ethylcyclohexan 1 Ol in Contemporary Organic Chemistry

Summary of Key Academic Contributions and Insights from Studies on 4-Tert-butyl-1-ethylcyclohexan-1-OL

Research on this compound and related structures has yielded several key academic contributions. The synthesis of this tertiary alcohol is typically achieved through the Grignard reaction, where 4-tert-butylcyclohexanone (B146137) is treated with an ethyl magnesium halide. This method provides a direct route to the desired product.

A significant area of study has been the stereochemistry of reactions involving this and similar molecules. For instance, the reduction of the parent ketone, 4-tert-butylcyclohexanone, has been extensively studied to understand the factors controlling the stereochemical outcome. Reduction with sodium borohydride (B1222165) yields a mixture of cis- and trans-4-tert-butylcyclohexanol. wpmucdn.com The analysis of the product ratio provides valuable data on the facial selectivity of the hydride attack on the carbonyl group, a concept central to asymmetric synthesis. In the case of 4-tert-butylcyclohexanol (B146172), the proton on the carbon bearing the hydroxyl group in the trans isomer appears at approximately 3.5 ppm in the 1H NMR spectrum, while the corresponding proton in the cis isomer is shifted downfield to around 4.03 ppm. wpmucdn.com

The conformational analysis of the cyclohexane (B81311) ring is another area where this molecule has been instrumental. The large steric bulk of the tert-butyl group strongly favors an equatorial position to minimize 1,3-diaxial interactions. libretexts.org This conformational locking simplifies the analysis of the stereochemical course of reactions, as the ring inversion is largely suppressed. The energy difference between axial and equatorial conformations is a direct consequence of steric strain from 1,3-diaxial interactions. vaia.com For a tert-butyl group, the steric strain of being in an axial position is significant, estimated to be around 11.4 kJ/mol for each 1,3-diaxial interaction with a hydrogen atom. libretexts.org

Remaining Challenges and Future Avenues for Scholarly Inquiry

Despite the wealth of information gathered from studying this compound and its analogues, several challenges and opportunities for future research remain.

Development of Novel Synthetic Methodologies: While the Grignard reaction is a reliable method for the synthesis of this compound, exploring more stereoselective and environmentally benign synthetic routes remains an area of interest. This could involve the use of novel catalysts or enzymatic transformations to achieve higher control over the stereochemistry of the hydroxyl and ethyl groups.

Exploration of Reactivity: Further investigation into the reactivity of this compound under various reaction conditions could uncover new and interesting chemical transformations. For example, studying its behavior in substitution and elimination reactions can provide deeper insights into the interplay of steric and electronic effects on reaction pathways.

Advanced Conformational and Spectroscopic Studies: While the basic conformational preferences are well-understood, advanced computational and spectroscopic techniques could provide a more nuanced picture of the molecule's dynamic behavior. This includes a more precise quantification of the energetic penalties of different conformations and a detailed analysis of the influence of the ethyl group on the ring's geometry.

Broader Significance of this compound Research to General Principles of Organic Chemistry

The research centered on this compound has a significance that extends beyond the properties of this single compound. It serves as a pedagogical tool and a research model for several core principles of organic chemistry:

Steric Hindrance: The prominent tert-butyl group provides a clear and quantifiable example of how steric bulk can dictate the conformation of a molecule and influence the stereochemical outcome of reactions.

Conformational Analysis: The "locked" conformation of the cyclohexane ring in this molecule simplifies the analysis of reaction mechanisms and spectroscopic data, making it an excellent system for teaching and understanding the principles of conformational analysis.

Reaction Mechanisms: By studying the reactions of this compound, such as oxidation, substitution, and elimination, chemists can dissect the mechanistic details of fundamental organic reactions in a sterically defined environment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.